molecular formula C13H14N2O B1415444 1-(3-Ethylquinoxalin-2-yl)-propan-1-one CAS No. 1310684-29-7

1-(3-Ethylquinoxalin-2-yl)-propan-1-one

Cat. No.: B1415444
CAS No.: 1310684-29-7
M. Wt: 214.26 g/mol
InChI Key: MZHPEBFRSGLPAV-UHFFFAOYSA-N
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Description

“1-(3-Ethylquinoxalin-2-yl)-propan-1-one” is a compound that is related to the quinoxaline family . Quinoxaline is a nitrogen-containing heterocyclic compound that has many pharmaceutical and industrial purposes . It’s worth noting that the exact compound “this compound” does not have much information available, but a similar compound “1-[4-(3-ethylquinoxalin-2-yl)piperazino]-2,2-dimethylpropan-1-one” has been mentioned in the literature .


Synthesis Analysis

The synthesis of quinoxaline derivatives has been reported in the literature . A novel method for synthesizing differently substituted quinoxalines from 3-(2-bromoacetyl)coumarins or 3-(2-bromobutanoyl)coumarins and o-phenylenediamines under catalyst-free and microwave irradiation conditions has been described .


Chemical Reactions Analysis

Quinoxaline can be synthesized by the reaction of spontaneous condensation between o-phenylene diamines and 1,2-dicarbonyl compounds . Various synthetic routes have been developed for the synthesis of quinoxaline derivatives .

Scientific Research Applications

Synthesis and Functionalization

A study by Mamedov et al. (2005) developed an effective procedure for synthesizing 3-ethylquinoxalin-2(1H)-one, demonstrating its versatility by converting the ethyl group into various functional groups, highlighting its potential for further chemical modifications and applications in diverse research areas (Mamedov et al., 2005).

Structural Insights and Inhibitor Design

Abad et al. (2020) synthesized two new quinoxalines derivatives and explored their potential as inhibitors for c-Jun N-terminal kinases through crystal structure analysis and molecular docking studies. This research provides insights into the design of quinoxaline-based inhibitors for therapeutic applications (Abad et al., 2020).

Photophysical Properties

Gers et al. (2014) reported on the synthesis and solvatochromic fluorescent properties of 2-substituted 3-ethynylquinoxalines. Their work underlines the utility of quinoxalines in the development of new fluorescent materials with potential applications in sensing and imaging (Gers et al., 2014).

Antimicrobial and Antifungal Applications

Fadda et al. (2016) synthesized new N-pyridinium, quinolinium, and isoquinolinium sulfonate derivatives, demonstrating their antimicrobial and antifungal activities. This research opens up avenues for the development of new antimicrobial agents based on quinoxaline derivatives (Fadda et al., 2016).

Corrosion Inhibition

Zarrouk et al. (2014) conducted a theoretical study on the inhibition efficiencies of quinoxalines as corrosion inhibitors for copper in nitric acid, highlighting the potential of quinoxaline derivatives in corrosion protection applications (Zarrouk et al., 2014).

Future Directions

Quinoxaline and its derivatives have a wide range of pharmacological activities, making them promising candidates for further drug discovery . The critical role of quinoxaline on various heterocyclic moieties has been given more attention in recent studies . This paves the way for further development in the wide spectrum of its biological importance .

Biochemical Analysis

Biochemical Properties

1-(3-Ethylquinoxalin-2-yl)-propan-1-one plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, quinoxaline derivatives have been shown to inhibit the activity of certain enzymes involved in microbial metabolism, thereby exhibiting antimicrobial properties . Additionally, this compound may interact with proteins involved in cell signaling pathways, modulating their activity and affecting downstream cellular processes.

Cellular Effects

This compound exerts various effects on different types of cells and cellular processes. It has been reported to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For example, quinoxaline derivatives can affect the expression of genes involved in cell proliferation and apoptosis, leading to potential anticancer effects. Moreover, this compound may alter cellular metabolism by interacting with key metabolic enzymes, thereby affecting the overall metabolic flux within the cell.

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound can bind to specific biomolecules, such as enzymes and receptors, leading to inhibition or activation of their activity . For instance, quinoxaline derivatives have been shown to inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and preventing enzymatic reactions. Additionally, this compound may modulate gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the expression of target genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound may change over time due to factors such as stability, degradation, and long-term effects on cellular function . Studies have shown that quinoxaline derivatives can exhibit varying degrees of stability under different experimental conditions, which may influence their overall efficacy and activity. Additionally, long-term exposure to this compound may lead to changes in cellular function, such as alterations in cell proliferation, apoptosis, and metabolic activity.

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. Studies have demonstrated that quinoxaline derivatives can exhibit dose-dependent effects, with higher doses potentially leading to toxic or adverse effects . For instance, at lower doses, this compound may exhibit beneficial effects, such as antimicrobial or anticancer activity, while higher doses may result in toxicity or other adverse effects. It is essential to determine the optimal dosage range to maximize the therapeutic benefits while minimizing potential risks.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic processes . Quinoxaline derivatives have been shown to affect metabolic flux and metabolite levels by modulating the activity of key metabolic enzymes. For example, this compound may inhibit the activity of enzymes involved in microbial metabolism, leading to a decrease in the production of essential metabolites and ultimately inhibiting microbial growth.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical factors that influence its overall activity and efficacy . This compound may interact with specific transporters or binding proteins that facilitate its uptake and distribution within the cell. Additionally, this compound may exhibit differential localization and accumulation in various cellular compartments, affecting its overall activity and function.

Subcellular Localization

The subcellular localization of this compound plays a crucial role in determining its activity and function within the cell . This compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. For instance, quinoxaline derivatives may localize to the nucleus, where they can interact with transcription factors and other regulatory proteins to modulate gene expression. Alternatively, this compound may localize to the mitochondria, where it can influence cellular metabolism and energy production.

Properties

IUPAC Name

1-(3-ethylquinoxalin-2-yl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O/c1-3-9-13(12(16)4-2)15-11-8-6-5-7-10(11)14-9/h5-8H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZHPEBFRSGLPAV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC2=CC=CC=C2N=C1C(=O)CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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